- Catalytic cyclopropanation, antimicrobial, and DFT properties of some chelated transition metal(II) complexes, Journal of Molecular Structure, 2021, 1228, 129733
Cas no 97-71-2 (ethyl 2-phenylcyclopropanecarboxylate)
ethyl 2-phenylcyclopropanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-phenylcyclopropanecarboxylate
- Ethyl 2-phenylcyclopropane-1-carboxylate
- NSC 245856
- 1-Ethoxycarbonyl-2-phenylcyclopropane
- 2-Phenylcyclopropanecarboxylic acid, ethyl ester
- VS-08893
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, cis-
- trans-1-Carbethoxy-2-phenylcyclopropane
- AE-848/00900039
- SY266106
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester
- ethyl (1R,2R)-rel-2-phenylcyclopropane-1-carboxylate
- MFCD29060157
- Ethylcis-2-phenylcyclopropanecarboxylate
- Ethyl 2-phenylcyclopropanecarboxylate #
- H11098
- ethyl 2-phenylcyclopropane-carboxylate
- ethyl2-phenylcyclopropanecarboxylate
- 2-Phenyl-cyclopropanecarboxylic acid ethyl ester
- STK346859
- SB40707
- 97-71-2
- CS-0299041
- Ethyl (1S,2S)-2-Phenylcyclopropanecarboxylate
- BBL028661
- AKOS000304314
- SY266105
- DB-031979
- 2-phenyl-cyclopropane-1-carboxylic acid ethyl ester
- NSC245856
- ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate, trans
- rac-ethyl (1R, 2R)-2-phenylcyclopropane-1-carboxylate
- EN300-43991
- 10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
- 1-carbethoxy-2-phenylcyclopropane
- DTXSID90914228
- trans-2-Phenylcyclopropanecarboxylic acid ethyl ester
- SCHEMBL928888
- MFCD30342233
- NSC-245856
- doi:10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
- HMS1678N07
-
- MDL: MFCD00463732
- Inchi: 1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
- InChI Key: SRGUIJLJERBBCM-UHFFFAOYSA-N
- SMILES: O=C(C1C(C2C=CC=CC=2)C1)OCC
Computed Properties
- Exact Mass: 190.099
- Monoisotopic Mass: 190.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.108±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 131 ºC (10 Torr)
- Flash Point: 106.9±9.0 ºC,
- Refractive Index: 1.5121 (589.3 nm 25 ºC)
- Solubility: Very slightly soluble (0.25 g/l) (25 º C),
ethyl 2-phenylcyclopropanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E305050-250mg |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 250mg |
¥698.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E305050-100mg |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 100mg |
¥441.90 | 2023-09-03 | |
| Chemenu | CM203957-5g |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95+% | 5g |
$603 | 2021-06-15 | |
| Chemenu | CM203957-10g |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95+% | 10g |
$1000 | 2021-06-15 | |
| Alichem | A019110956-5g |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 97% | 5g |
$879.71 | 2023-08-31 | |
| Alichem | A019110956-10g |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 97% | 10g |
$1273.00 | 2023-08-31 | |
| Alichem | A019110956-25g |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 97% | 25g |
$2272.64 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X88085-100mg |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 100mg |
¥368.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X88085-250mg |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 250mg |
¥578.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E902540-250mg |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 250mg |
¥720.00 | 2022-01-14 |
ethyl 2-phenylcyclopropanecarboxylate Production Method
Production Method 1
Production Method 2
1.2overnight, rt; 1 d, rt
- Coinage metal metallacycles involving a fluorinated 3,5-diarylpyrazolate, New Journal of Chemistry, 2020, 44(35), 14814-14822
Production Method 3
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
- Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers, Chemistry - A European Journal, 2020, 26(45), 10199-10204
Production Method 4
Production Method 5
- Trispyrazolylborate Ligands Supported on Vinyl Addition Polynorbornenes and Their Copper Derivatives as Recyclable Catalysts, Chemistry - A European Journal, 2019, 25(2), 556-563
Production Method 6
1.21.5 h, rt
- Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions, Organic & Biomolecular Chemistry, 2020, 18(4), 638-641
Production Method 7
1.2S:CH2Cl2, 30 min, rt; 24 h, rt
- Chiral 1,8-naphthyridine based ligands: Syntheses and characterization of Di- and tetranuclear copper(I) and silver(I) complexes, Inorganica Chimica Acta, 2019, 486, 518-528
Production Method 8
- Novel dirhodium coordination polymers: the impact of side chains on cyclopropanation, Catalysis Science & Technology, 2018, 8(20), 5190-5200
Production Method 9
Production Method 10
- A non-fluorous copper catalyst for the styrene cyclopropanation reaction in a fluorous medium, Chemical Communications (Cambridge, 2006, (9), 1000-1002
Production Method 11
- Gold-Catalyzed Oxidative Ring Expansions and Ring Cleavages of Alkynylcyclopropanes by Intermolecular Reactions Oxidized by Diphenylsulfoxide, Angewandte Chemie, 2010, 9891-9894, S9891/1-S9891/164
Production Method 12
1.230 h, 40°C
- A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation Reactions, Chemistry - A European Journal, 2021, 27(32), 8390-8397
Production Method 13
- Organometallic complexes of gold (update 2, 2012), Science of Synthesis, 2012, (3), 171-225
Production Method 14
1.250°C
- Synthesis of Photosensitive Cyclopropane-Containing Polymers, Russian Journal of Applied Chemistry, 2019, 92(9), 1215-1222
Production Method 15
- Reversible Metalation and Catalysis with a Scorpionate-like Metallo-ligand in a Metal-Organic Framework, Journal of the American Chemical Society, 2018, 140(50), 17394-17398
Production Method 16
- 1,3,5-Tris(thiocyanatomethyl)mesitylene as a Ligand. Pseudooctahedral Molybdenum, Manganese, and Rhenium Carbonyl Complexes and Copper and Silver Dimers. Copper-Catalyzed Carbene- and Nitrene-Transfer Reactions, Inorganic Chemistry, 2010, 49(15), 6974-6985
Production Method 17
1.2rt
- Complete Control of the Chemoselectivity in Catalytic Carbene Transfer Reactions from Ethyl Diazoacetate: An N-Heterocyclic Carbene-Cu System That Suppresses Diazo Coupling, Journal of the American Chemical Society, 2004, 126(35), 10846-10847
Production Method 18
- Very Efficient, Reusable Copper Catalyst for Carbene Transfer Reactions under Biphasic Conditions Using Ionic Liquids, Organic Letters, 2006, 8(4), 557-560
Production Method 19
- N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-3
Production Method 20
1.2S:CH2Cl2, overnight, rt
- Synthesis and catalytic activity of an electron-deficient copper-ethylene triazapentadienyl complex, Dalton Transactions, 2009, (37), 7648-7652
Production Method 21
- Asymmetric catalysis with a phosphoramidite derived from (-)-(aR)-[1,1'-binaphthalene]-8,8'-diol, Helvetica Chimica Acta, 2000, 83(4), 843-854
Production Method 22
- The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)], Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671
ethyl 2-phenylcyclopropanecarboxylate Raw materials
- Diethyl fumarate
- 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
- Ethyl cinnamate
- p-Methoxystyrene
- Diethyl maleate
- trimethylsulfonium;iodide
- Trimethyl-2-tri(propan-2-yl)silylethynylsilane
ethyl 2-phenylcyclopropanecarboxylate Preparation Products
- 2-Butenedioic acid, diethyl ester (1520-50-9)
- Ethyl ethoxyacetate (817-95-8)
- ethyl 2-phenylcyclopropanecarboxylate (97-71-2)
- ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate (98017-60-8)
- Ethyl 4-ethenylbenzeneacetate (53162-12-2)
- Benzeneacetic acid, 2-ethenyl-, ethyl ester (868170-36-9)
- Ethyl 2-ethoxy-4-[tris(1-methylethyl)silyl]-3-butynoate (2459944-28-4)
- ethyl 2-(3-vinylphenyl)acetate (272130-45-7)
ethyl 2-phenylcyclopropanecarboxylate Suppliers
ethyl 2-phenylcyclopropanecarboxylate Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on ethyl 2-phenylcyclopropanecarboxylate
Ethyl 2-Phenylcyclopropanecarboxylate: A Comprehensive Overview
Ethyl 2-phenylcyclopropanecarboxylate, with the CAS number 97-71-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a phenyl group and an ethyl ester moiety. The cyclopropane ring is a three-membered hydrocarbon ring, known for its high ring strain and reactivity, while the phenyl group introduces aromaticity and potential for conjugation. The ethyl ester group adds versatility to the molecule, making it suitable for various chemical reactions and applications.
Recent studies have highlighted the importance of ethyl 2-phenylcyclopropanecarboxylate in the development of novel materials and pharmaceuticals. Its structure allows for a wide range of chemical modifications, enabling researchers to explore its potential in drug design, polymer synthesis, and as a precursor for advanced materials. For instance, the compound has been utilized in the synthesis of bioactive molecules, where its cyclopropane ring can serve as a scaffold for creating complex molecular architectures.
The synthesis of ethyl 2-phenylcyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of aromatic rings, followed by esterification to introduce the ethyl group. Researchers have also explored alternative methods, such as transition-metal-catalyzed cyclopropanations, which offer greater control over the stereochemistry and regioselectivity of the product. These advancements have significantly improved the efficiency and scalability of the synthesis process.
In terms of physical properties, ethyl 2-phenylcyclopropanecarboxylate exhibits a melting point of approximately -40°C and a boiling point around 150°C under standard conditions. Its solubility in organic solvents like dichloromethane and diethyl ether makes it ideal for use in solution-based reactions. The compound's stability under thermal and oxidative conditions has also been studied extensively, with findings indicating moderate stability that can be enhanced through appropriate functionalization.
Recent research has focused on the biological activity of ethyl 2-phenylcyclopropanecarboxylate and its derivatives. Studies have shown that certain analogs possess anti-inflammatory and antioxidant properties, suggesting potential applications in pharmacology. Additionally, the compound has been investigated for its role in enzyme inhibition, with promising results in inhibiting key enzymes involved in inflammatory pathways.
From an industrial perspective, ethyl 2-phenylcyclopropanecarboxylate finds applications in polymer chemistry as a monomer or cross-linking agent due to its reactive cyclopropane ring. Its ability to undergo ring-opening reactions under specific conditions makes it valuable in the synthesis of functional polymers with tailored mechanical and thermal properties.
In conclusion, ethyl 2-phenylcyclopropanecarboxylate is a versatile compound with a rich structural diversity that lends itself to numerous applications across various scientific disciplines. As research continues to uncover new synthetic routes and functional applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
97-71-2 (ethyl 2-phenylcyclopropanecarboxylate) Related Products
- 114095-56-6(Cyclopropanecarboxylic acid, 2-(3-methylphenyl)-, ethyl ester,(1R,2R)-rel-)
- 18456-66-1(Cyclopropanecarboxylic acid, 2-(4-methylphenyl)-, ethyl ester,(1R,2R)-rel-)
- 787620-50-2(Cyclopropanecarboxylic acid, 2,3-diphenyl-, (2S)-2-methylbutyl ester,(2S,3S)-)
- 81699-66-3(CYCLOPROPANECARBOXYLIC ACID, 1-METHYL-2-PHENYL-, ETHYL ESTER)
- 97023-67-1(ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate, Mixture of diastereomers)
- 832737-95-8(ethyl 2-(4-butylphenyl)cyclopropane-1-carboxylate)
- 946-38-3(ethyl cis-2-phenylcyclopropanecarboxylate)
- 120342-90-7
- 300810-72-4(Cyclopropanecarboxylic acid, 2,3-diphenyl-, (2S)-2-methylbutyl ester,(2R,3S)-)
- 946-39-4(Ethyl trans-2-phenylcyclopropanecarboxylate)